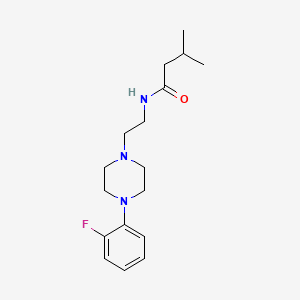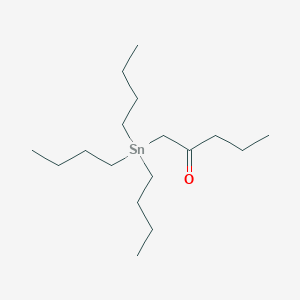
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide is a synthetic compound that features a piperazine ring substituted with a 2-fluorophenyl group and an ethyl chain linked to a 3-methylbutanamide moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2-Fluorophenyl Group: The piperazine ring is then substituted with a 2-fluorophenyl group through nucleophilic aromatic substitution reactions.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, where the piperazine nitrogen reacts with an appropriate alkyl halide.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the ethyl-substituted piperazine with 3-methylbutanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
作用机制
The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to Receptors: Acting as an agonist or antagonist at specific receptor sites, modulating their activity.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in key biochemical pathways.
Modulating Signal Transduction: Affecting intracellular signaling cascades, leading to changes in cellular responses.
相似化合物的比较
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide can be compared with other similar compounds, such as:
N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its pharmacological properties.
N-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)-3-methylbutanamide: Contains a bromine atom, potentially altering its reactivity and biological activity.
N-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)-3-methylbutanamide: Substitution with a methyl group, which may influence its binding affinity and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct pharmacological and chemical properties compared to its analogues.
属性
CAS 编号 |
1209170-86-4 |
|---|---|
分子式 |
C17H26FN3O |
分子量 |
307.4 g/mol |
IUPAC 名称 |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H26FN3O/c1-14(2)13-17(22)19-7-8-20-9-11-21(12-10-20)16-6-4-3-5-15(16)18/h3-6,14H,7-13H2,1-2H3,(H,19,22) |
InChI 键 |
DRGBQHXVSSHACW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)NCCN1CCN(CC1)C2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)


![(S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid](/img/structure/B14136131.png)




![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)


![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)
